molecular formula C8H6BrF3 B1295031 1-(Bromomethyl)-2-(trifluoromethyl)benzene CAS No. 395-44-8

1-(Bromomethyl)-2-(trifluoromethyl)benzene

Cat. No. B1295031
CAS RN: 395-44-8
M. Wt: 239.03 g/mol
InChI Key: TXVVVEUSVBLDED-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-2-(trifluoromethyl)benzene is a chemical compound that serves as a versatile starting material for various organometallic syntheses. It is characterized by the presence of a bromomethyl group and a trifluoromethyl group attached to a benzene ring, which imparts unique reactivity and physical properties to the molecule .

Synthesis Analysis

The synthesis of related brominated compounds often involves the use of N-Bromosuccinimide (NBS) for the bromination of various aromatic precursors. For instance, the synthesis of a novel dibromo compound was achieved by bromination with NBS of Aryl-Himachalene, which was characterized by various spectroscopic methods . Similarly, 1-bromo-3,5-bis(trifluoromethyl)benzene, a compound with structural similarities, was prepared by treating 1,3-bis(fluoromethyl)benzene with N,N'-dibromo-5,5-dimethylhydantoin in strongly acidic media .

Molecular Structure Analysis

The molecular structure of brominated benzene derivatives has been extensively studied using X-ray diffraction (XRD) analysis. For example, the crystal structure of 1-(2-pyridiniomethyl)-2,4-bis(phenylsulfonyl)benzene bromide was determined, revealing strong interionic hydrogen bonds in the crystal lattice . Additionally, the crystal structures of 1,3,5-tris(bromomethyl)-2,4,6-trimethylbenzene and its derivatives have been reported, providing insights into the molecular conformations and intermolecular interactions present in these compounds .

Chemical Reactions Analysis

Brominated benzene derivatives are reactive intermediates that can undergo various chemical transformations. For instance, upon treatment with lithium diisopropylamide (LDA), 1-bromo-2-(trifluoromethoxy)benzene generates a phenyllithium intermediate that can be trapped or further reacted to produce different compounds . The reactivity of these intermediates allows for the construction of complex molecules, such as naphthalenes and epoxy derivatives, through subsequent reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzene derivatives are influenced by the presence of bromine and other substituents on the benzene ring. Polymorphism, a phenomenon where a compound exists in more than one crystalline form, has been observed in compounds like 1,4-dibromo-2,5-bis(bromomethyl)benzene. The different polymorphs exhibit distinct thermodynamic relationships and transformation behaviors, which are important for understanding the material's stability and reactivity . The fluorescence properties of these compounds are also noteworthy, as demonstrated by 1-bromo-4-(2,2-diphenylvinyl)benzene, which exhibits aggregation-induced emission (AIE) characteristics, making it a potential candidate for optoelectronic applications .

Scientific Research Applications

Organometallic Synthesis

1-(Bromomethyl)-2-(trifluoromethyl)benzene serves as a versatile starting material in organometallic synthesis. It facilitates the production of various synthetically useful reactions via intermediates like phenylmagnesium, -lithium, and -copper (Porwisiak & Schlosser, 1996).

Electro-synthetic Reactions

This compound is used in the electro-synthetic reaction of 1,4-hydroquinone with 1,2-bis(bromomethyl)benzene. This reaction is environmentally friendly and leads to high yield, selectivity, and purity with minimal waste (Habibi, Pakravan & Nematollahi, 2014).

Site Selective Deprotonation

In another application, chloro(trifluoromethyl)benzenes and bromo(trifluoromethyl)benzenes undergo deprotonation adjacent to the single halogen substituent. This reaction is important for establishing optional site selectivities (Mongin, Desponds & Schlosser, 1996).

Synthesis of Ethynylferrocene Compounds

1-(Bromomethyl)-2-(trifluoromethyl)benzene is involved in the synthesis of Ethynylferrocene compounds. These compounds have applications in electrochemical studies, showing chemically reversible oxidations (Fink et al., 1997).

X-Ray Structure Determinations

The compound plays a role in the X-Ray structure determination of bromo- and/or bromomethyl-substituted benzenes. It helps in analyzing interactions like C–H···Br, C–Br···Br, and C–Br···π (Jones, Kuś & Dix, 2012).

properties

IUPAC Name

1-(bromomethyl)-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF3/c9-5-6-3-1-2-4-7(6)8(10,11)12/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXVVVEUSVBLDED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CBr)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70192643
Record name 1-(Bromomethyl)-2-(trifluoromethyl)benzene
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Molecular Weight

239.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Bromomethyl)-2-(trifluoromethyl)benzene

CAS RN

395-44-8
Record name 2-Trifluoromethylbenzyl bromide
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Record name 1-(Bromomethyl)-2-(trifluoromethyl)benzene
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Record name 1-(Bromomethyl)-2-(trifluoromethyl)benzene
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Record name 1-(bromomethyl)-2-(trifluoromethyl)benzene
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Synthesis routes and methods I

Procedure details

A solution of 30 ml of phosphorus tribromide in 60 ml of absolute toluene was added dropwise at 20°-30° C. to a solution of 14 g of o-trifluoromethylbenzyl alcohol in 80 ml of absolute toluene. Subsequently, the reaction mixture was stirred at room temperature for 2 hours, the toluene was distilled under reduced pressure, the residue was dissolved in methylene chloride, treated with water and the mixture was adjusted to pH 8.0 with potassium hydrogen carbonate. The aqueous phase was extracted three times with CH2Cl2 and the organic phases were washed twice with water and once with saturated NaCl solution, dried over Na2SO4 and evaporated under reduced pressure. o-Trifluoromethylbenzyl bromide was obtained as the residue.
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30 mL
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14 g
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60 mL
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80 mL
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

A mixture of (2-trifluoromethyl-phenyl)-methanol (100 mg, 0.57 mmol) and HBr (0.6 mL) was stirred at 0° C. for 2 hours then at 60° C. for 3 hours. Water was then added, and the product extracted with EtOAc. The organic layer was washed with brine, dried over Na2SO4 and concentrated under reduced pressure to afford 1-bromomethyl-2-trifluoromethyl-benzene in 55% yield.
Quantity
100 mg
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0.6 mL
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0 (± 1) mol
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Synthesis routes and methods IV

Procedure details

A solution of 2-trifluoromethyl benzyl alcohol (1 g, 5.67 mmol) in aqueous HBr (6 mL) was stirred at 50° C. for 4 hrs. The reaction mixture was diluted with cold water and the product extracted with ethyl acetate. The organic layer was washed with saturated brine solution, dried over sodium sulphate and concentrated to afford 780 mg of 2-trifluoromethylbenzyl bromide.
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1 g
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6 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
34
Citations
M Gupta, M Ojha, D Yadav, S Pant… - ACS Chemical …, 2020 - ACS Publications
A series of N-benzylated (pyrrolidin-2-one)/(imidazolidin-2-one) derivatives were synthesized and evaluated for anti-Alzheimer’s activity. The analogs were designed and synthesized …
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BJ Anderson, DS Glueck, AG DiPasquale… - …, 2008 - ACS Publications
Platinum-catalyzed asymmetric alkylation of bis(secondary) phosphines was investigated. The modular design of the catalyst precursor Pt(diphos*)(R′)(Cl) and the substrates, a bis(…
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Z Zhang, L Chen, H Tian, M Liu, S Jiang, J Shen… - Bioorganic & Medicinal …, 2022 - Elsevier
A deepening understanding of the relationship between transient receptor potential canonical channel 5 (TRPC5) and chronic kidney disease (CKD), has led to the emergence of …
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R Sakla, DA Jose - Inorganica Chimica Acta, 2021 - Elsevier
Carbon monoxide (CO) is used as an essential therapeutic agent. Control delivery and tracking of CO is the important concern for using in therapeutics. We report fluorinated …
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V Jha, KS Bhadoriya - Journal of Molecular Structure, 2018 - Elsevier
Dipeptidyl peptidase-4 (DPP-4) inhibitors are a class of newly developed antidiabetic drugs that bock DPP-4. DPP-4 is responsible for degradation of incretins harmones such as GLP-1 …
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X Chen, F Meng, J Zhang, Z Zhang, X Ye… - European Journal of …, 2022 - Elsevier
Sepsis has long been a major health problem worldwide. It threatens the lives of hospitalized patients and has been one of the leading causes of death in hospitalized patients over the …
Number of citations: 4 www.sciencedirect.com
G Liu, L Fan, J Li, X Yan, Z Li, Y Wang, L Pan - 2023 - chemrxiv.org
Asymmetric alkylation is one of the most important methods for synthesizing chiral unnatural α-substituted α-amino acids. Herein, We reported an asymmetric alkylation of tert-butyl …
Number of citations: 0 chemrxiv.org
JB Xi, YF Fang, B Frett, ML Zhu, T Zhu, YN Kong… - European Journal of …, 2017 - Elsevier
We present herein the discovery and development of novel and potent Nek2 inhibitors with distinctive in vitro and in vivo antitumor activity based on an imidazo[1,2-a]pyridine scaffold. …
Number of citations: 46 www.sciencedirect.com
VT Luu, JY Goujon, C Meisterhans… - Journal of Labelled …, 2015 - Wiley Online Library
The synthesis of a triple tritiated isotopologue of the CRTh2 antagonist NVP‐QAW039 (fevipiprant) with a specific activity >3 TBq/mmol is described. Key to the high specific activity is the …
A Niu, L Lin, D Zhang, K Jiang, D Weng, W Zhou… - Bioorganic & Medicinal …, 2022 - Elsevier
Necroptosis, a key form of programmed lytic cell death, has gained recognition as an important driver in various inflammatory diseases. Inhibition of kinase activity of receptor interaction …
Number of citations: 3 www.sciencedirect.com

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